molecular formula C14H20BrNO3S B13166914 (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

Cat. No.: B13166914
M. Wt: 362.28 g/mol
InChI Key: HQMYCYNTULCALY-CQSZACIVSA-N
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Description

(1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is a synthetic organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Bromination: The bromine atom is introduced through bromination reactions, typically using reagents like bromine or N-bromosuccinimide.

    Final Coupling:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is unique due to the combination of its structural features, including the azepane ring, sulfonyl group, and bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

InChI

InChI=1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2/t14-/m1/s1

InChI Key

HQMYCYNTULCALY-CQSZACIVSA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CBr)O

Origin of Product

United States

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